2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene)

Description

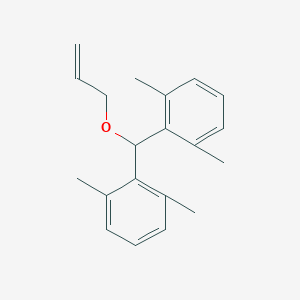

2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene) is a bis-aryl compound featuring a central methylene bridge substituted with an allyloxy group (-O-CH₂-CH=CH₂) and two 1,3-dimethylbenzene (meta-xylene) moieties.

Properties

IUPAC Name |

2-[(2,6-dimethylphenyl)-prop-2-enoxymethyl]-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O/c1-6-13-21-20(18-14(2)9-7-10-15(18)3)19-16(4)11-8-12-17(19)5/h6-12,20H,1,13H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVBXIYBEIVFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene) typically involves the reaction of 1,3-dimethylbenzene with an allyloxy methylene precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene) may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

Substitution: The allyloxy methylene bridge and the aromatic rings can participate in substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens, alkylating agents, and other electrophiles can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations.

Biology

- Biological Activity Studies : Derivatives of this compound are being investigated for their potential biological activities, including anti-inflammatory and anticancer properties. The interactions between the compound's functional groups and biological targets can lead to significant therapeutic implications.

Medicine

- Pharmacological Research : Research into the pharmacological properties of 2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene) may contribute to the development of new drugs targeting specific diseases. Its structural features suggest it could interact with various enzymes and receptors involved in disease pathways.

Industry

- Specialty Chemicals Production : This compound is utilized in the production of specialty chemicals and materials with tailored properties for applications in coatings, adhesives, and polymers.

Case Study 1: Asymmetric Epoxidation

A study published in Tetrahedron Letters demonstrated that derivatives of this compound serve as effective catalysts for the asymmetric epoxidation of α,β-enones. The research highlighted enantioselectivities reaching up to 94%, showcasing its utility in synthesizing chiral epoxides essential for drug development.

Case Study 2: Enzyme Interaction Studies

Research involving structurally similar compounds indicated potential anti-inflammatory activities. These studies suggest that derivatives may inhibit specific enzymes involved in inflammatory pathways, providing insights into their therapeutic potential.

Mechanism of Action

The mechanism by which 2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene) exerts its effects depends on its interaction with molecular targets. The allyloxy methylene bridge and the aromatic rings can interact with various enzymes and receptors, influencing biochemical pathways. The exact mechanism of action may vary based on the specific application and the derivatives being studied.

Comparison with Similar Compounds

2,2'-((Hexyloxy)methylene)bis(1,4-dimethylbenzene)

- Structure : Replaces the allyloxy group with a hexyloxy chain (-O-C₆H₁₃) and has 1,4-dimethylbenzene (para-xylene) rings.

- Key Differences :

- The hexyloxy group increases hydrophobicity compared to the allyloxy group.

- Para-substitution on the benzene rings reduces steric hindrance compared to meta-substitution in the target compound.

- Spectral Data :

2,2'-((2,2,2-Trichloroethoxy)methylene)bis(1,4-dimethylbenzene)

- Structure : Features a trichloroethoxy (-O-CH₂-CCl₃) substituent and para-xylene rings.

- Key Differences :

- The electron-withdrawing trichloroethoxy group enhances electrophilicity, unlike the allyloxy group’s electron-donating nature.

- Chlorine atoms may facilitate halogen bonding in crystal packing.

- Spectral Data :

Epoxide Derivative (CAS 192569-49-6)

- Structure : 2,2’-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane) contains epoxide rings instead of benzene rings.

- Key Differences :

Comparison of Spectral Properties

Notes:

- The allyloxy group in the target compound would show characteristic vinyl proton signals (δ 5.0–6.0) absent in hexyloxy/trichloroethoxy analogs.

- Para-substituted analogs exhibit fewer ¹³C NMR signals due to symmetry, whereas meta-substitution in the target compound reduces symmetry, increasing signal complexity.

Biological Activity

2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene) is an organic compound with the molecular formula CHO. It features two 1,3-dimethylbenzene groups connected by an allyloxy methylene bridge. This compound belongs to the class of diarylmethane derivatives and has garnered interest for its potential biological activities and therapeutic applications.

Chemical Structure

The structural formula of 2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene) can be represented as follows:

This structure indicates the presence of functional groups that may interact with various biological targets.

The biological activity of 2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene) is hypothesized to arise from its interaction with specific enzymes and receptors. The allyloxy methylene bridge and the aromatic rings can influence various biochemical pathways. The precise mechanisms are still under investigation, but potential interactions include:

- Enzyme Inhibition : The compound may inhibit certain enzymes, similar to other diarylmethane derivatives known for their pharmacological properties.

- Receptor Modulation : It may act as a ligand for various receptors, affecting signaling pathways.

Research Findings

Recent studies have explored the biological implications of compounds related to 2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene). For instance:

- Cholinesterase Inhibition : Compounds similar in structure have shown promising results as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease therapy. The inhibitory activities were assessed through IC values, indicating a strong potential for therapeutic development .

- Anticancer Properties : Research has indicated that diarylmethane derivatives can exhibit cytotoxic effects against various cancer cell lines. Studies on related compounds have demonstrated significant inhibition of cell proliferation in breast and glioblastoma cancer models .

Case Studies

- Inhibition of Cholinesterases :

| Compound | IC (AChE) μM | IC (BChE) μM |

|---|---|---|

| Compound 4h | 29.5 | 27.8 |

| SM3 | 23.1 | 14.7 |

- Cytotoxicity in Cancer Cells :

Comparison with Similar Compounds

When comparing 2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene) with similar diarylmethane derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,2'-((Methyloxy)methylene)bis(1,3-dimethylbenzene) | Methyloxy group instead of allyloxy | Similar enzyme inhibition potential |

| 2,2'-((Ethoxy)methylene)bis(1,3-dimethylbenzene) | Ethoxy group | Potential for different receptor interactions |

| 2,2'-((Propoxy)methylene)bis(1,3-dimethylbenzene) | Propoxy group | Variability in pharmacological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.